![molecular formula C18H24F2N4O2S B4628131 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine](/img/structure/B4628131.png)
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine
Vue d'ensemble
Description
This compound belongs to a class of molecules that typically exhibit a wide range of biological activities and have potential applications in medicinal chemistry. The presence of functional groups such as sulfonyl, difluoromethyl, and piperazine rings suggests that it might be designed for specific interactions with biological targets.
Synthesis Analysis
The synthesis of related piperazine derivatives involves multi-step chemical reactions, including nucleophilic substitution and reductive amination processes. For example, novel piperazine derivatives with antibacterial activities have been synthesized by connecting 1,3,4-thiadiazol with N-substituted piperazine, optimized to achieve high yields under specific reaction conditions (Wu Qi, 2014).
Molecular Structure Analysis
The molecular structure of compounds in this category is often confirmed using techniques such as NMR, IR, and X-ray diffraction. These methods reveal the conformation, substituent positioning, and overall geometry of the molecule, which are crucial for understanding its reactivity and interaction with biological targets. An example includes the detailed structure elucidation of a closely related molecule, revealing its conformation and intramolecular interactions (Ninganayaka Mahesha et al., 2019).
Chemical Reactions and Properties
Compounds with similar structural frameworks undergo various chemical reactions, including amide hydrolysis and N-alkylation, to produce derivatives with potential biological activities. The chemical reactivity is often influenced by the nature of substituents and the structural framework, leading to compounds with varying biological efficacy (Yang Fang-wei, 2013).
Applications De Recherche Scientifique
Anticancer Potential
A study explored the anticancer activity of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent. These compounds were screened in vitro across a range of cancer cell lines, such as lung, kidney, CNS, ovarian, prostate, and breast cancer, among others. Compounds with a piperazine substituent showed significant effectiveness, indicating a potential pathway for anticancer research involving similar structures Kostyantyn Turov (2020).
Antibacterial and Antimicrobial Activities
Research on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showed potent antibacterial efficacies and biofilm inhibition activities. These compounds were tested against various bacterial strains, showing significant inhibitory effects. One compound in particular demonstrated better biofilm inhibition than the reference drug Ciprofloxacin Ahmed E. M. Mekky, S. Sanad (2020).
Synthesis and Biological Evaluation
Several studies have focused on the synthesis and biological evaluation of piperazine derivatives for potential antimicrobial applications. For instance, a series of 1,4-disubstituted 1,2,3-triazole derivatives were synthesized and showed moderate to good antimicrobial activities against tested bacterial and fungal strains Rahul P. Jadhav et al. (2017). Another study synthesized 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, developing adenosine A2B receptor antagonists with high selectivity and affinity, highlighting the versatility of piperazine derivatives in creating targeted biological effects T. Borrmann et al. (2009).
Propriétés
IUPAC Name |
1-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonyl-4-[(3-methylphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2N4O2S/c1-13-5-4-6-16(11-13)12-22-7-9-23(10-8-22)27(25,26)17-14(2)21-24(15(17)3)18(19)20/h4-6,11,18H,7-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQWUHPXGIUOQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)S(=O)(=O)C3=C(N(N=C3C)C(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-chlorophenyl)-4-{4-[(3-fluorobenzyl)oxy]-3,5-dimethoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4628057.png)
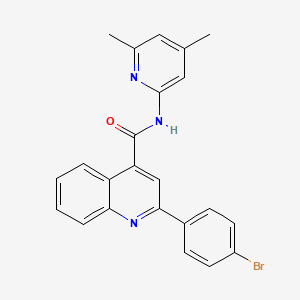
![2-{1-(3-methoxybenzyl)-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4628086.png)
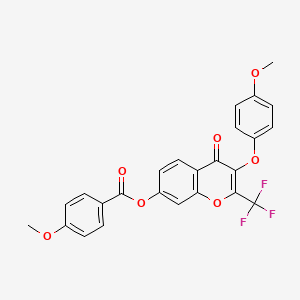
![5-bromo-2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4628092.png)
![2-{[(4-methylphenoxy)carbonyl]amino}ethyl hydroxy(3-methylphenyl)carbamate](/img/structure/B4628106.png)
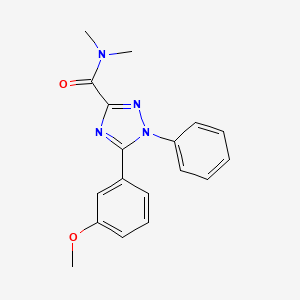
![N-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-2-methyl-3-furamide](/img/structure/B4628127.png)
![methyl 4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)benzoate](/img/structure/B4628133.png)
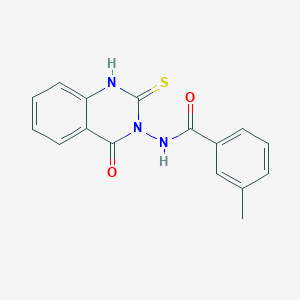
![N-[4-(4-morpholinylsulfonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B4628145.png)
![N-[2-(benzyloxy)benzyl]quinuclidin-3-amine dihydrochloride](/img/structure/B4628147.png)
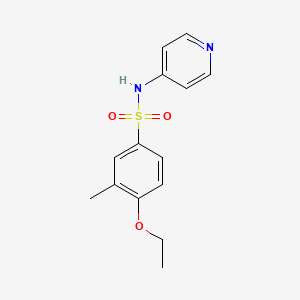
![2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B4628156.png)